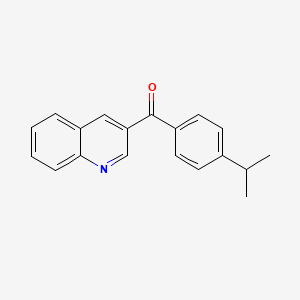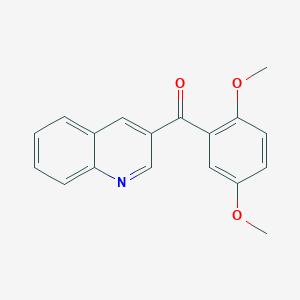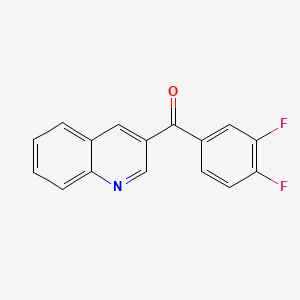
4-(4-Isopropylbenzoyl)quinoline; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline-based compounds, including 4-(4-Isopropylbenzoyl)quinoline, often involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of 4-(4-Isopropylbenzoyl)quinoline consists of a quinoline ring attached to a benzoyl group with an isopropyl substituent . The IUPAC name for a similar structure, 4-Isopropylbenzoyl chloride, is 4-propan-2-ylbenzoyl chloride .Chemical Reactions Analysis
Quinoline, a key component of 4-(4-Isopropylbenzoyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The predicted boiling point of 4-(4-Isopropylbenzoyl)quinoline is 435.2±28.0 °C, and its predicted density is 1.124±0.06 g/cm3 . Its pKa is predicted to be 2.56±0.13 .Aplicaciones Científicas De Investigación
4-(4-Isopropylbenzoyl)quinoline; 97% has been used in a variety of scientific research applications. It has been used as an antioxidant agent in the study of oxidative stress, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) in the study of inflammation, and as an inhibitor of the enzyme acetylcholinesterase (AChE) in the study of Alzheimer's disease. It has also been used in the study of cancer, as an inhibitor of the enzyme topoisomerase II, and as an inhibitor of the enzyme tyrosine kinase.
Mecanismo De Acción
Target of Action
4-(4-Isopropylbenzoyl)quinoline is a derivative of quinoline, a class of compounds known for their broad biological activities . Quinolines primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinolines exert their antimicrobial action by inhibiting DNA gyrase and topoisomerase IV . They bind to these enzymes and prevent them from performing their normal function of unwinding and rewinding DNA during replication . This disruption in the DNA replication process leads to the death of the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by 4-(4-Isopropylbenzoyl)quinoline is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding and rewinding of DNA, which is a crucial step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually, cell death .
Pharmacokinetics
Quinolones, in general, are known for their high oral bioavailability and excellent tissue penetration . These properties suggest that 4-(4-Isopropylbenzoyl)quinoline may also exhibit similar pharmacokinetic characteristics.
Result of Action
The primary result of the action of 4-(4-Isopropylbenzoyl)quinoline is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from multiplying, leading to a reduction in the bacterial population . This makes 4-(4-Isopropylbenzoyl)quinoline a potential candidate for the development of new antimicrobial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Isopropylbenzoyl)quinoline. For instance, the presence of other antibiotics in the environment can lead to the development of resistance in bacteria . Additionally, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of organic matter .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Isopropylbenzoyl)quinoline; 97% in lab experiments include its high yield, its relatively low cost, and its availability in a variety of forms (powder, liquid, etc.). The main limitation of using 4-(4-Isopropylbenzoyl)quinoline; 97% in lab experiments is its potential to cause toxicity in cells, which can lead to cell death.
Direcciones Futuras
The potential future directions of 4-(4-Isopropylbenzoyl)quinoline; 97% include further research into its use as an antioxidant agent, its use as an inhibitor of COX-2, its use as an inhibitor of AChE, its use as an inhibitor of topoisomerase II, and its use as an inhibitor of tyrosine kinase. Additionally, further research into the potential toxicity of 4-(4-Isopropylbenzoyl)quinoline; 97% in cells is needed in order to better understand its safety profile. Finally, further research into the potential therapeutic applications of 4-(4-Isopropylbenzoyl)quinoline; 97% is needed in order to assess its potential as a drug.
Métodos De Síntesis
The synthesis of 4-(4-Isopropylbenzoyl)quinoline; 97% is a multi-step process that involves the reaction of 4-amino-3-methylbenzoyl chloride with 4-isopropylbenzene in the presence of an acid catalyst. The reaction results in the formation of the quinoline derivative, which is then purified and crystallized. The yield of the compound is typically around 97%, making it a useful compound for research purposes.
Safety and Hazards
4-Isopropylbenzoyl chloride, a similar compound, is known to cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-16-5-3-4-6-18(16)20-12-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZUWCCCESLPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














